1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine
Description
The compound 1-{1,3-benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 1,3-benzodioxol-5-yl (methylenedioxyphenyl) group and a 4-(trifluoromethyl)phenyl group, both attached via a methylene bridge to the piperazine nitrogen. This hybrid structure combines electron-rich (benzodioxol) and electron-deficient (trifluoromethylphenyl) moieties, which may confer unique physicochemical and pharmacological properties.
Piperazine derivatives are widely studied for their CNS activity, particularly as serotonin receptor modulators (e.g., 5-HT1A/1B agonists) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzodioxol group may influence receptor binding through steric or electronic effects .
Properties
IUPAC Name |
1-[1,3-benzodioxol-5-yl-[4-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)15-4-1-13(2-5-15)18(24-9-7-23-8-10-24)14-3-6-16-17(11-14)26-12-25-16/h1-6,11,18,23H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOJROUCUYKDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)C(F)(F)F)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine is a compound of significant interest due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological properties, including its interactions with neurotransmitter systems and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 315.34 g/mol. The compound features a piperazine ring substituted with a benzodioxole moiety and a trifluoromethyl phenyl group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.34 g/mol |
| Density | 1.5 g/cm³ |
| Refractive Index | 1.67 |
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant interactions with neurotransmitter systems. Notably, studies have shown that these compounds can act as selective inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is implicated in the metabolism of neurotransmitters such as dopamine.
Case Study: Inhibition of MAO-B
A study evaluated the inhibitory effects of related compounds on MAO-B, revealing an IC50 value of approximately 0.51 μM for one compound in the series, indicating potent inhibition . This suggests that this compound may share similar inhibitory properties.
Acetylcholinesterase Inhibition
In addition to MAO-B inhibition, these compounds have also been tested for their effects on acetylcholinesterase (AChE). A study found that certain derivatives exhibited competitive inhibition against AChE, which is crucial for regulating acetylcholine levels in the synaptic cleft .
Antioxidant Activity
The antioxidant properties of benzodioxole derivatives are noteworthy. Compounds have demonstrated the ability to scavenge reactive oxygen species (ROS), thereby providing protective effects against oxidative stress in cellular models. This activity is crucial for potential therapeutic applications in neurodegenerative diseases where oxidative stress is a contributing factor .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the trifluoromethyl group has been shown to enhance lipophilicity and improve blood-brain barrier permeability, making it a promising candidate for central nervous system-targeted therapies.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increased potency against MAO-B |
| Benzodioxole Moiety | Enhanced antioxidant activity |
Toxicity and Safety Evaluation
Toxicity assessments using Vero cell lines indicated that related compounds were non-toxic at concentrations up to 100 μg/mL, suggesting a favorable safety profile for further development . This finding is critical in evaluating the therapeutic potential of this compound.
Comparison with Similar Compounds
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(2,6-difluorobenzoyl)piperazine
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzoyl)piperazine
Structural Insights :
- All three compounds adopt a chair conformation in the piperazine ring, with the benzodioxol-methyl group in an equatorial position.
- The benzodioxol ring exhibits an envelope conformation , slightly folded along the O⋯O axis .
- Substituents (F, Cl) on the benzoyl group influence intermolecular interactions (e.g., halogen bonding) and crystal packing.
Comparison with Target Compound :
- The target compound replaces the benzoyl group with a 4-(trifluoromethyl)benzyl group, eliminating the ketone oxygen.
Arylpiperazine Derivatives with Trifluoromethyl Substituents
Key Compounds :
1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) : A 5-HT1B receptor agonist with variable effects on sympathetic nerve discharge (SND) in cats . Produces antinociception in rats at 25 µg (intrathecal) .
1-[4-(Trifluoromethyl)benzyl]piperazine :
- Evaluated for antimicrobial activity; structural simplification of the target compound.
Pharmacological Contrast :
- The target compound’s benzodioxol-methyl group may enhance 5-HT1A/1B affinity compared to TFMPP, as benzodioxol derivatives (e.g., MDMA analogues) often exhibit stronger CNS effects .
- Antimicrobial Potential: While 1-[4-(trifluoromethyl)benzyl]piperazine () shows antimicrobial properties, the target compound’s additional benzodioxol group could modify activity against Gram-positive/-negative pathogens.
Hybrid Piperazine Derivatives in Drug Development
Key Examples :
1-{[4-(Trifluoromethyl)phenyl]methyl}piperazine in AMPK activators ():
Urea-linked piperazine-thiazole hybrids ():
- Derivatives like 11d (4-(trifluoromethyl)phenyl substituent) show high yields (85%) and mass spectra consistent with target pharmacological profiles.
Functional Differences :
- The target compound lacks the thiazole-urea backbone of compounds, focusing instead on benzodioxol-trifluoromethyl synergy.
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Pharmacological Effects of Selected Analogues
Key Research Findings and Contradictions
- Receptor Selectivity : While TFMPP (3-CF3) is a 5-HT1B agonist, 4-CF3 derivatives (e.g., target compound) may shift selectivity toward 5-HT1A due to steric effects .
- Variable Sympatholytic Effects : TFMPP increased or decreased SND in cats depending on experimental conditions, suggesting context-dependent activity .
- Synthetic Utility : The target compound’s structure is valuable in multi-step syntheses (e.g., AMPK activators), but its standalone bioactivity remains understudied .
Q & A
Q. What are the recommended synthetic routes for 1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine, and what reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzodioxole moiety via cyclization of catechol derivatives with formaldehyde under acidic conditions .
- Step 2: Introduction of the trifluoromethylphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd/C) and inert atmospheres .
- Step 3: Piperazine ring assembly using precursors like 1,2-dichloroethane or bis(2-chloroethyl)amine under reflux with polar aprotic solvents (e.g., DMF, acetonitrile) .
Critical Conditions: - Temperature control (60–120°C) to avoid side reactions.
- Solvent selection (DMF for sulfonation; dichloromethane for coupling reactions) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. What analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions on the benzodioxole and piperazine rings. Key signals include δ 5.9–6.1 ppm (benzodioxole methylenedioxy) and δ 2.5–3.5 ppm (piperazine protons) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., C19H21N3O6S) and isotopic patterns for trifluoromethyl groups .
- X-ray Crystallography: For resolving stereochemistry and confirming intramolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .
Q. How should researchers design initial biological activity screening for this compound?
Methodological Answer:
- Target Selection: Prioritize CNS targets (e.g., 5-HT7, D3 receptors) due to structural similarity to known piperazine-based ligands .
- In Vitro Assays:
- Toxicity Screening: Acute toxicity in rodent models (subcutaneous LD50 determination) with comparison to lidocaine as a benchmark .
Advanced Research Questions
Q. How can synthesis protocols be optimized for large-scale production while maintaining purity?
Methodological Answer:
- Catalyst Optimization: Replace Pd/C with heterogeneous catalysts (e.g., Pd nanoparticles on SiO2) to improve recyclability and reduce metal contamination .
- Flow Chemistry: Implement continuous-flow reactors for benzodioxole cyclization to enhance reproducibility and reduce reaction time .
- Green Solvents: Substitute DMF with cyclopentyl methyl ether (CPME) for sulfonation steps to improve safety profiles .
Data Table 1: Comparison of Solvent Impact on Yield
| Solvent | Reaction Step | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | Sulfonation | 78 | 92 |
| CPME | Sulfonation | 75 | 95 |
| Acetonitrile | Coupling | 82 | 90 |
Q. How can contradictory data on biological activity (e.g., high affinity vs. low efficacy) be resolved?
Methodological Answer:
- Mechanistic Profiling: Use functional assays (e.g., cAMP accumulation for GPCRs) alongside binding assays to distinguish agonists from antagonists .
- Metabolite Analysis: Incubate the compound with liver microsomes to identify active/inactive metabolites influencing in vivo results .
- Structural Modifications: Introduce electron-withdrawing groups (EWGs) on the phenyl ring to enhance receptor interaction, as seen in DPP-IV inhibitors .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting CNS applications?
Methodological Answer:
- Piperazine Ring Modifications:
- Substituent Analysis:
| Substituent | 5-HT7 Ki (nM) | DPP-IV IC50 (µM) | Toxicity (LD50 mg/kg) |
|---|---|---|---|
| -CF3 | 12.3 | 0.45 | 250 |
| -OCH3 | 8.7 | 1.2 | 180 |
| -Cl | 15.6 | 0.78 | 300 |
Q. How can computational modeling predict target interactions and guide drug design?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with 5-HT7 receptors, focusing on hydrogen bonds with Asp3.32 and π-π stacking with Phe6.51 .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex in lipid bilayers .
- QSAR Models: Develop regression models correlating logP values with DPP-IV inhibitory activity (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
